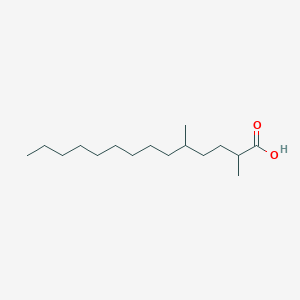
2,5-Dimethyltetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jobosic acid is a saturated fatty acid that has garnered significant attention due to its antiviral properties, particularly against SARS-CoV-2. It was isolated from marine cyanobacteria and has shown promise as a selective inhibitor of the virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of jobosic acid involves the isolation from marine cyanobacteria. Detailed synthetic routes and reaction conditions are not widely documented, but the compound’s natural origin suggests that extraction and purification from marine sources are primary methods .
Industrial Production Methods
Industrial production methods for jobosic acid are not well-established due to its recent discovery and specific application in research. The focus remains on laboratory-scale extraction and synthesis for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Jobosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of jobosic acid, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Jobosic acid has several scientific research applications:
Chemistry: It is used as a model compound to study fatty acid reactions and properties.
Biology: Its antiviral properties make it a valuable tool in virology research.
Medicine: Jobosic acid is being investigated for its potential therapeutic applications against SARS-CoV-2.
Industry: While not yet widely used industrially, its antiviral properties could lead to applications in disinfectants and antiviral coatings
Mecanismo De Acción
Jobosic acid exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2 and disrupting the interaction between the spike protein’s receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE-2) receptor. This dual action prevents viral entry and replication, making it a potent antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
Lauric acid: Another saturated fatty acid with antiviral properties.
Myristic acid: Known for its antimicrobial effects.
Palmitic acid: Commonly found in nature and used in various applications.
Uniqueness
Jobosic acid’s uniqueness lies in its specific inhibition of SARS-CoV-2, particularly its ability to inhibit both viral entry and replication. This dual mechanism sets it apart from other similar fatty acids, which may not have the same level of specificity or potency .
Propiedades
Fórmula molecular |
C16H32O2 |
|---|---|
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2,5-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
Clave InChI |
ILOORJBAWCAGSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















